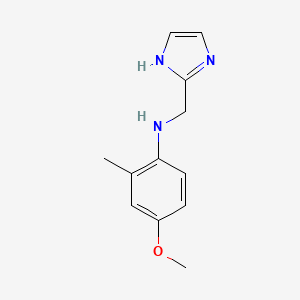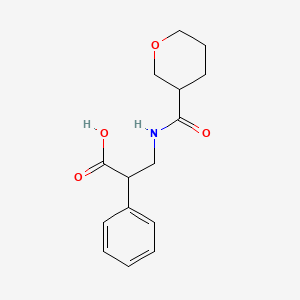![molecular formula C14H12BrNO4 B7568500 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid, also known as BFPPA, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Wirkmechanismus
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain sensation. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid selectively inhibits the activity of COX-2, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines and animal models. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard organic chemistry techniques. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are some limitations to using 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid may exhibit off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid scaffold. Another area of interest is the investigation of the effects of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid on other inflammatory mediators, such as cytokines and chemokines. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid could be used as a tool for studying the role of oxidative stress in inflammation and pain. Finally, the potential therapeutic applications of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid in the treatment of inflammatory and pain disorders could be explored further.
Conclusion
In conclusion, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid is a synthetic compound that exhibits potent anti-inflammatory and analgesic effects. It inhibits the activity of COX-2, reducing the production of pro-inflammatory cytokines and prostaglandins. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid, including the development of more potent and selective COX-2 inhibitors and investigation of the effects of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid on other inflammatory mediators.
Synthesemethoden
The synthesis of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid involves the reaction of 5-bromofuran-2-carboxylic acid with N-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in various cell lines and animal models. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has also been found to reduce pain sensitivity in animal models of inflammation and neuropathic pain.
Eigenschaften
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-12-7-6-11(20-12)13(17)16-8-10(14(18)19)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFQHYWXGZYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)

![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)


